molecular formula C21H12BrN3O6 B10889191 4-({(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid

4-({(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid

Cat. No.: B10889191
M. Wt: 482.2 g/mol
InChI Key: HXRGHAFUORWWBR-UKTHLTGXSA-N
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Description

4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated nitrophenyl group, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the brominated nitrophenyl and furan intermediates. These intermediates are then subjected to a series of reactions, including nitration, bromination, and cyano group introduction, followed by coupling with benzoic acid derivatives under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, 4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-FLUOROBENZOIC ACID
  • 4-BROMO-2-NITROBENZOIC ACID
  • 4-BROMO-2-CYANOBENZOIC ACID

Uniqueness

Compared to similar compounds, 4-({(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID stands out due to its combination of a brominated nitrophenyl group, a furan ring, and a cyano group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H12BrN3O6

Molecular Weight

482.2 g/mol

IUPAC Name

4-[[(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C21H12BrN3O6/c22-18-10-15(25(29)30)5-7-17(18)19-8-6-16(31-19)9-13(11-23)20(26)24-14-3-1-12(2-4-14)21(27)28/h1-10H,(H,24,26)(H,27,28)/b13-9+

InChI Key

HXRGHAFUORWWBR-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N

Origin of Product

United States

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